

# A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride

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## Compound of Interest

Compound Name: 4-Guanidinobenzoic acid  
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **4-Guanidinobenzoic acid hydrochloride** (CAS 42823-46-1). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

## Core Physicochemical Properties

**4-Guanidinobenzoic acid hydrochloride** is a white to off-white crystalline powder.<sup>[1]</sup> Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a versatile compound for biochemical and pharmaceutical research.<sup>[1]</sup>

The fundamental physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property            | Value  | Source(s)       |
|---------------------|--|-----------------|
| Molecular Formula   | C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> ·HCl | [1][2][3]       |
| Molecular Weight    | 215.64 g/mol   | [2][3][4]       |
| Appearance          | White to off-white solid/powder                                  | [1][3][5]       |
| Melting Point       | 272 - 285 °C (decomposes)  | [2][6][7][8][9] |
| Boiling Point       | 438.4 °C at 760 mmHg   | [3][8][10]      |
| Solubility          | Soluble in water. Slightly soluble in DMSO and Methanol.         | [6][7][8][11]   |
| Storage Temperature | 2-8°C  | [9]             |

## Spectral Information

Spectroscopic data is critical for the structural elucidation and confirmation of **4-Guanidinobenzoic acid hydrochloride**.

| Spectrum Type       | Technique / Solvent | Source(s) |
|---------------------|---------------------|-----------|
| <sup>1</sup> H NMR  | DMSO-d <sub>6</sub> | [12]      |
| <sup>13</sup> C NMR | Not specified       | [4]       |
| IR                  | KBr Wafer / ATR-IR  | [4]       |

Note: While sources confirm the existence of NMR and IR spectra, detailed peak assignments are not provided in the search results. Researchers should refer to spectral databases for raw data.[4][13]

## Experimental Protocols

Detailed and standardized methodologies are essential for reproducing and verifying the physicochemical properties of a compound.

## Determination of Melting Point

The melting point is a crucial indicator of purity.<sup>[14]</sup> The capillary method is a standard and widely used technique.<sup>[15]</sup>

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.<sup>[14][16]</sup> Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.<sup>[14]</sup>

Detailed Methodology (Capillary Method):

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.<sup>[15]</sup> Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 mm.<sup>[17][18]</sup>
- **Apparatus Setup:** Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.<sup>[17]</sup> Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.<sup>[14][15]</sup>
- **Heating:** Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to about 2°C per minute to ensure thermal equilibrium.<sup>[14]</sup>
- **Observation and Recording:** Record the temperature (T1) at which the first drop of liquid appears.<sup>[18]</sup> Continue heating slowly and record the temperature (T2) at which the entire sample has melted.<sup>[18]</sup> The melting point is reported as the range T1-T2.<sup>[16]</sup>
- **Replicates:** For accuracy, perform at least two careful determinations.<sup>[14]</sup>

## Determination of Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different pH levels, which impacts its solubility, absorption, and biological interactions. Potentiometric titration is a common and reliable method for pKa determination.<sup>[19]</sup>

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine

the pKa. At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[20]

Detailed Methodology (Potentiometric Titration):

- System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]
- Sample Preparation: Prepare a solution of **4-Guanidinobenzoic acid hydrochloride** of a known concentration (e.g., 1 mM) in water.[21] To maintain constant ionic strength, 0.15 M KCl can be used.[21]
- Titration: Place the solution in a beaker with a magnetic stirrer.[21] Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]
- Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.[21] Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[21]
- Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point occurs at half the volume of the equivalence point. The pH at the half-equivalence point is the pKa.[20][22] For robust data, perform a minimum of three titrations.[21]

## Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[23]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[23][24]

Detailed Methodology (Shake-Flask Method):

- Preparation: Prepare aqueous buffer solutions at various physiological pH values (e.g., over the range of 1.2 to 6.8).[\[25\]](#)
- Equilibration: Add an excess amount of solid **4-Guanidinobenzoic acid hydrochloride** to a flask containing a known volume of the buffer. Ensure that solid material remains undissolved.[\[24\]](#)
- Agitation: Seal the flask and place it in a shaker bath at a constant temperature (e.g.,  $37 \pm 1$  °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[\[24\]](#)[\[25\]](#)
- Sample Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.[\[24\]](#)[\[26\]](#)
- Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC/MS, against a standard calibration curve.[\[26\]](#)[\[27\]](#)

## Biological Context and Mechanism of Action

4-Guanidinobenzoic acid and its derivatives are recognized as inhibitors of serine proteases, such as trypsin and enteropeptidase.[\[28\]](#)[\[29\]](#)[\[30\]](#) This inhibitory activity is central to their application in biochemical research and potential therapeutic uses.[\[11\]](#)[\[29\]](#)

## Mechanism of Competitive Inhibition

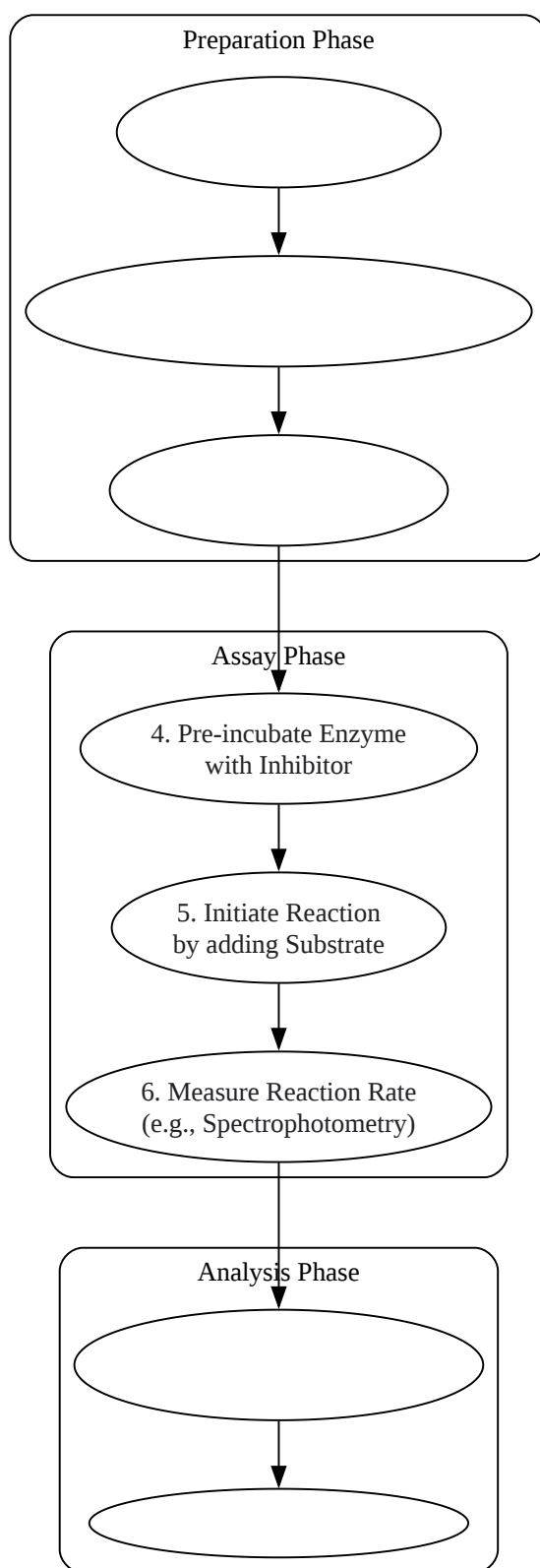
The inhibitory action is a form of competitive inhibition. In this mechanism, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme.[\[31\]](#)[\[32\]](#) This allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and blocking the catalytic reaction.[\[32\]](#)[\[33\]](#) The inhibition is reversible and can be overcome by increasing the concentration of the substrate.[\[31\]](#)

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Caption: Mechanism of competitive enzyme inhibition by 4-Guanidinobenzoic acid.

## Experimental Workflow for Enzyme Inhibition Assay

Determining the inhibitory potency of compounds like **4-Guanidinobenzoic acid hydrochloride** is a standard procedure in drug discovery. The following workflow outlines a typical enzyme inhibition assay.



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Caption: General workflow for an enzyme inhibition assay.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019149#physicochemical-properties-of-4-guanidinobenzoic-acid-hydrochloride]

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